Cysteine sulfinate

Description

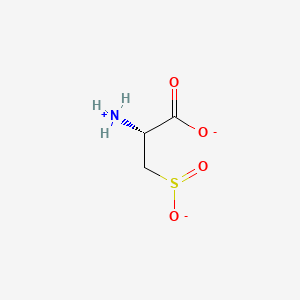

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6NO4S- |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(2R)-2-azaniumyl-3-sulfinatopropanoate |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/p-1/t2-/m0/s1 |

InChI Key |

ADVPTQAUNPRNPO-REOHCLBHSA-M |

SMILES |

C(C(C(=O)[O-])[NH3+])S(=O)[O-] |

Isomeric SMILES |

C([C@@H](C(=O)[O-])[NH3+])S(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])S(=O)[O-] |

Synonyms |

alanine 3-sulfinic acid cysteine hydrogen sulfite ester cysteine sulfinate cysteine sulfinic acid cysteinesulfinic acid, (+,-)- L-cysteinesulfinate |

Origin of Product |

United States |

Cysteine Sulfinate Biosynthesis and Metabolic Formation Pathways

Enzymatic Oxidation of L-Cysteine to Cysteine Sulfinate

The conversion of L-cysteine to this compound is a dioxygenase-catalyzed reaction, where molecular oxygen is incorporated into the substrate.

Mechanism and Regulation of Cysteine Dioxygenase (CDO) Activity

Cysteine dioxygenase (CDO) is a mononuclear iron-dependent enzyme that catalyzes the oxidation of the thiol group of L-cysteine to a sulfinic acid group, yielding this compound wikipedia.orgontosight.aihmdb.canih.govwikipedia.org. This reaction represents an irreversible commitment of cysteine to its catabolic fate, regulating intracellular cysteine levels and preventing potential cytotoxicity associated with excess cysteine wikipedia.orghmdb.caresearchgate.net. CDO belongs to the cupin superfamily and features a unique cysteinyl-tyrosine intramolecular cross-link within its active site, which is thought to contribute to its catalytic properties nih.govnih.gov.

Mechanism: The catalytic mechanism of CDO involves the activation of molecular oxygen by a non-heme iron center. While the precise details are still under investigation, current models suggest a stepwise process. The iron center, likely in an Fe(II) state, coordinates with molecular oxygen, forming an iron(II)-superoxo complex. The distal oxygen atom of this superoxo complex then attacks the sulfur atom of the cysteinate substrate, leading to the formation of a ring structure. This is followed by the cleavage of the dioxygen bond and the formation of an iron(IV)-oxo complex with a bound sulfenato group. Subsequent reorganization, including a sulfoxide (B87167) rotation, facilitates the transfer of the second oxygen atom to the substrate, resulting in the formation of this compound acs.orgacs.orgresearchgate.net. This process is believed to proceed through multistate reactivity patterns involving singlet, triplet, and quintet spin states, with the initial attack being a rate-determining step involving a spin-state crossing acs.orgresearchgate.net.

Regulation: CDO activity is subject to stringent regulation, primarily to maintain cellular cysteine homeostasis. This regulation occurs through multiple mechanisms:

Substrate Availability and Protein Turnover: CDO levels are highly responsive to intracellular cysteine concentrations. High cysteine levels inhibit the ubiquitination and subsequent degradation of CDO by the proteasome, thereby increasing enzyme stability and activity wikipedia.orgnih.govusda.gov. Conversely, low cysteine levels lead to increased degradation, reducing enzyme activity.

Cofactor Formation: The catalytic efficiency of CDO is further modulated by the formation of a unique cysteinyl-tyrosine thioether cofactor. The presence of cysteine can induce the formation of this cofactor, which has been shown to increase CDO's catalytic efficiency by approximately tenfold at physiologically relevant cysteine concentrations. This represents a form of substrate-mediated feed-forward activation nih.govusda.gov.

Dietary Influence: CDO activity is robustly regulated by dietary intake. High protein or sulfur amino acid diets lead to a significant increase in hepatic CDO activity, sometimes up to 170-fold, to manage the increased availability of cysteine usda.gov.

| Enzyme/Feature | Substrate | Product | Key Role |

| Cysteine Dioxygenase (CDO) | L-Cysteine | This compound | Catalyzes the first step in cysteine catabolism; regulates intracellular cysteine levels. |

| Regulation Mechanism | Description | Impact on CDO Activity |

| Protein Turnover | High cysteine inhibits ubiquitination, reducing proteasomal degradation. | Increases activity |

| Cofactor Formation (Cys-Tyr) | Substrate (cysteine) induces formation of a cross-linked cofactor. | Increases efficiency |

| Dietary Cysteine/Protein Intake | Upregulation in response to high levels of dietary cysteine or protein. | Dramatic increase |

| Enzyme Concentration | CDO protein levels can change significantly in response to cysteine availability. | Modulates overall rate |

Role of Dioxygen in this compound Formation

Molecular oxygen (O2) is an essential substrate for CDO, acting as the oxidant in the conversion of cysteine to this compound wikipedia.orgnih.govresearchgate.netacs.org. The enzyme's mechanism relies on the activation of O2 by the mononuclear iron center. This activation allows for the incorporation of two oxygen atoms into the thiol group of cysteine, a process that is critical for the formation of the sulfinic acid moiety acs.orgacs.org. The precise stoichiometry involves the consumption of O2 to achieve this oxidation.

Alternative Biosynthetic Routes to this compound in Specific Organisms

The primary and most widely described enzymatic pathway for the biosynthesis of this compound in various organisms, including mammals, involves cysteine dioxygenase (CDO) wikipedia.orgontosight.aihmdb.cawikipedia.orgresearchgate.netasm.orgresearchgate.netunl.edu. While alternative metabolic pathways exist for the subsequent metabolism of this compound (e.g., leading to taurine (B1682933) or pyruvate), the literature does not prominently detail alternative enzymatic routes for the direct biosynthesis of this compound itself. CDO appears to be the conserved and principal enzyme responsible for this initial oxidation step across different species where it has been identified, including some bacteria and yeast wikipedia.orgasm.org.

Subcellular Localization of this compound Biosynthetic Enzymes

The primary enzyme involved in this compound biosynthesis is cysteine dioxygenase (CDO). In mammals, CDO is predominantly expressed and active in the liver , where it plays a significant role in regulating cysteine metabolism hmdb.ca. It has also been detected in adipose tissue wikipedia.org.

While other organisms and cellular compartments are involved in the broader metabolism of sulfur amino acids, the specific subcellular localization of CDO beyond its prominence in the liver is not extensively detailed in the provided search results. For instance, in plants, enzymes involved in the biosynthesis of cysteine (serine acetyltransferase and O-acetylserine(thiol)lyase) are found in chloroplasts, cytosol, and mitochondria oup.comtandfonline.comfrontiersin.orgfrontiersin.org. However, these enzymes are distinct from CDO, which catalyzes the subsequent oxidation of cysteine to this compound. Therefore, based on the available information, the primary localization for this compound biosynthesis in mammals is the liver.

Cysteine Sulfinate Catabolism and Degradation Pathways

Decarboxylation of Cysteine Sulfinate to Hypotaurine (B1206854)

One of the primary fates of this compound is its decarboxylation to hypotaurine, a precursor in the biosynthesis of taurine (B1682933).

This compound Decarboxylase (CSAD) Activity and Substrate Specificity

The enzyme responsible for this conversion is this compound decarboxylase (CSAD), also known as sulfinoalanine decarboxylase (EC 4.1.1.29) themedicalbiochemistrypage.orgebi.ac.ukbiorxiv.orgnih.govontosight.aimdpi.comwikipedia.orguniprot.orgfrontiersin.orgresearchgate.netbiorxiv.orghmdb.caresearchgate.netsemanticscholar.orguib.no. CSAD is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-cysteine sulfinic acid (CSA) to hypotaurine biorxiv.orgontosight.aimdpi.comuib.no. While CSA is its preferred substrate, CSAD also exhibits activity towards L-aspartate and L-cysteate, converting them to beta-alanine (B559535) and taurine, respectively uniprot.orguniprot.org. Some studies indicate it may also decarboxylate L-glutamate, albeit with significantly lower efficiency mdpi.comresearchgate.net. The substrate specificity is determined by specific amino acid residues within the enzyme's active site nih.govresearchgate.net.

Table 1: Kinetic Parameters of this compound Decarboxylase (CSAD)

| Enzyme/Substrate | Kinetic Parameter | Value | Notes | Reference |

| CSAD (Human) | KM (CSA) | 0.2 ± 0.02 mM | Measured using L-cysteine sulfinic acid | researchgate.netsemanticscholar.org |

| CSAD (Human) | kcat (CSA) | 5.6 ± 0.2 s⁻¹ | Measured using L-cysteine sulfinic acid | researchgate.netsemanticscholar.org |

| CSAD (Mouse) | kcat | 6.6 sec⁻¹ | For 3-sulfino-L-alanine (cysteine sulfinic acid) | uniprot.org |

CSAD activity can be modulated; it is activated by Mn²⁺ and can be inhibited by specific chemical compounds uniprot.org. Furthermore, its activity is influenced by phosphorylation, with protein kinase C and protein phosphatase 2C potentially involved in its regulation mdpi.comresearchgate.net.

Further Metabolism of Hypotaurine to Taurine

Hypotaurine, the product of CSAD activity, is subsequently converted to taurine ebi.ac.ukwikipedia.orgfrontiersin.orgbiorxiv.orgwikipedia.orgigem.org. This conversion is believed to occur via oxidation, catalyzed by hypotaurine dehydrogenase ebi.ac.ukwikipedia.orgfrontiersin.orgwikipedia.orgigem.org. However, the precise enzymatic identity of hypotaurine dehydrogenase has not been fully elucidated in all tissues, leading to speculation that the conversion might also occur spontaneously or non-enzymatically biorxiv.orgigem.org. Recent research has identified flavin-containing monooxygenase 1 (FMO1) as an enzyme capable of oxygenating hypotaurine to produce taurine biorxiv.org.

Transamination of this compound to Sulfinylpyruvate

An alternative catabolic route for this compound involves transamination, leading to the formation of sulfinylpyruvate.

This compound Aminotransferase Reactions

This compound undergoes transamination, typically with α-ketoglutarate, to form β-sulfinylpyruvate themedicalbiochemistrypage.orgontosight.airesearchgate.netresearchgate.netannualreviews.orgnih.govcambridge.orgresearchgate.net. This reaction is primarily catalyzed by aspartate aminotransferase (AAT), particularly its soluble form (encoded by the GOT1 gene) themedicalbiochemistrypage.orgresearchgate.net. Cytosolic cysteine aminotransferase activity is considered to be identical to that of cytosolic aspartate aminotransferase okayama-u.ac.jp. This enzyme is also dependent on PLP as a cofactor okayama-u.ac.jp.

Table 2: Kinetic Parameters of Rat Liver Cysteine Aminotransferase (Aspartate Aminotransferase)

| Enzyme/Substrate | Kinetic Parameter | Value | Notes | Reference |

| Cysteine Aminotransferase | KM (L-cysteine) | 22.2 mM | okayama-u.ac.jp | |

| Cysteine Aminotransferase | KM (2-oxoglutaric acid) | 0.06 mM | okayama-u.ac.jp |

L-aspartate has been identified as a potent inhibitor of the cysteine aminotransferase reaction okayama-u.ac.jp.

Subsequent Conversion to Pyruvate (B1213749) and Sulfate (B86663)

The intermediate β-sulfinylpyruvate is unstable and spontaneously decomposes into pyruvate and bisulfite ion (which exists in equilibrium with sulfite (B76179) ion) themedicalbiochemistrypage.orgresearchgate.netresearchgate.netannualreviews.orgnih.govcambridge.org. The sulfite generated is then further oxidized to sulfate by the enzyme sulfite oxidase (SO), a molybdenum cofactor (MoCo)-dependent enzyme themedicalbiochemistrypage.orgresearchgate.netnih.gov. This process effectively converts the sulfur atom of this compound into sulfate, which can be excreted themedicalbiochemistrypage.orgresearchgate.netnih.govcaldic.com.

Interactions with Other Sulfur-Containing Amino Acid Metabolism Pathways

This compound catabolism is integrated within the broader network of sulfur amino acid metabolism. Cysteine itself is synthesized from methionine through the transsulfuration pathway, involving intermediates like homocysteine and cystathionine (B15957) annualreviews.orgcaldic.commdpi.comnih.govresearchgate.net. The initial step in cysteine catabolism is its oxidation to this compound by cysteine dioxygenase (CDO), an irreversible reaction themedicalbiochemistrypage.orgwikipedia.orgigem.orgnih.govcambridge.orgmdpi.comnih.govresearchgate.net. CDO competes with γ-glutamylcysteine synthetase (GCS) for cysteine, primarily in the liver mdpi.com.

The relative flux through cysteine's desulfuration versus oxidative pathways is influenced by CDO activity, which is responsive to cysteine levels nih.gov. Excess cysteine can also be channeled into transamination pathways researchgate.net. The sulfite oxidase enzyme plays a crucial role in detoxifying sulfite, a product derived from the breakdown of sulfur amino acids, including cysteine and methionine researchgate.net. Ultimately, the sulfur from methionine is processed through cysteine catabolism, yielding end products like sulfate and taurine for excretion caldic.com. In mammals, approximately two-thirds of cysteine catabolism proceeds via oxidative routes, with the remainder through desulfuration, and CDO plays a key role in regulating this distribution nih.gov.

Enzymology and Molecular Mechanisms of Cysteine Sulfinate Interconversions

Structural Biology of Cysteine Dioxygenase (CDO)

Cysteine dioxygenase (EC 1.13.11.20) is a non-heme iron-dependent enzyme that catalyzes the initial, rate-limiting step in the catabolism of L-cysteine, converting it to cysteine sulfinic acid (which exists primarily as cysteine sulfinate at physiological pH). wikipedia.orgrsc.org X-ray crystal structures of CDO from various mammalian sources reveal that it adopts a β-barrel fold, a characteristic feature of the cupin superfamily of proteins. pnas.orgnih.gov

The active site of CDO features a mononuclear non-heme iron (Fe(II)) center, which is essential for catalysis. nih.gov Unlike the more common 2-His-1-carboxylate facial triad (B1167595) found in many other Fe(II)-dependent oxygenases, the iron ion in CDO is coordinated by a facial triad of three histidine residues (His-86, His-88, and His-140 in mouse CDO). rsc.orgpnas.orgnih.govacs.org This 3-His coordination leaves three open or water-occupied sites on the iron, which are available for the binding of the substrates, cysteine and dioxygen. nih.gov This unique coordination is believed to influence the redox potential of the iron center and, consequently, the mechanism of oxygen activation. rsc.org

The active site cavity also contains other highly conserved residues that are crucial for substrate positioning. scienceopen.com For instance, Arg-60 and Tyr-58 are thought to interact with the carboxylate and amino groups of the cysteine substrate, respectively, ensuring proper orientation for the subsequent oxidation reaction. pnas.orgscienceopen.com The substitution of the typical carboxylate ligand with a third histidine in the metal coordination sphere is a key deviation from the archetypal cupin enzyme structure and is critical for effective substrate binding and catalysis. rsc.orgnih.gov

The activity of mammalian CDO is modulated by unique post-translational modifications within its active site. The most significant of these is a thioether cross-link formed between the side chains of Cys-93 and Tyr-157. pnas.orgnih.govrsc.org This covalent linkage is not essential for catalysis, but its formation increases the catalytic efficiency of CDO by approximately 10-fold at physiological cysteine concentrations. nih.gov The biogenesis of this Cys-Tyr cofactor is a regulated process, strictly dependent on the presence of the substrate (cysteine), the iron cofactor (Fe2+), and molecular oxygen (O2). nih.gov This substrate-dependent formation represents a unique form of feed-forward activation, where high levels of cysteine promote the maturation of the enzyme to a more active state to enhance its own catabolism. nih.govscienceopen.com

A second post-translational modification has been identified as a disulfide bond (cystine) formed between Cys-164 and an exogenous cysteine molecule. nih.govvu.nl Both the Cys-Tyr cross-link and the Cys164-cysteine cystine are formed under conditions of high cysteine and iron levels. nih.govvu.nl

| Modification | Involved Residues | Functional Impact | Formation Requirements |

| Thioether Cross-link | Cys-93 and Tyr-157 | Increases catalytic efficiency (~10-fold); enhances enzyme stability nih.govscienceopen.com | Substrate (Cysteine), Fe2+, O2 nih.gov |

| Cystine Formation | Cys-164 and exogenous Cysteine | Maturation of CDO nih.govvu.nl | High levels of Cysteine and Iron nih.gov |

Characterization of this compound Decarboxylase (CSAD)

This compound decarboxylase (CSAD), also known as sulfinoalanine decarboxylase (EC 4.1.1.29), catalyzes the decarboxylation of this compound to produce hypotaurine (B1206854) and carbon dioxide. wikipedia.org This reaction is a critical step in the primary pathway for taurine (B1682933) biosynthesis in mammals. nih.govresearchgate.net

CSAD belongs to the family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent amino acid decarboxylases. nih.govuib.noresearchgate.net PLP is a derivative of vitamin B6 and functions as an essential cofactor, covalently bound to a conserved lysine (B10760008) residue (Lys305 in mouse CSAD) in the active site via a Schiff base linkage, forming an internal aldimine. nih.govresearchgate.net

The catalytic cycle begins when the substrate, this compound, displaces the lysine to form a new Schiff base with PLP (an external aldimine). The electron-withdrawing capacity of the pyridinium (B92312) ring of PLP facilitates the decarboxylation of the bound substrate. This is the key chemical step that releases CO2. Following decarboxylation, the intermediate is protonated, and subsequent hydrolysis releases the product, hypotaurine, while regenerating the PLP-lysine internal aldimine, preparing the enzyme for another catalytic cycle. nih.gov

CSAD exhibits a defined substrate preference. In mammals, its primary and preferred substrate is 3-sulfino-L-alanine (cysteine sulfinic acid). uniprot.org The enzyme also shows activity, albeit lower, towards other amino acids such as L-cysteate (producing taurine directly) and L-aspartate (producing β-alanine). uib.nouniprot.orgnih.gov It does not, however, exhibit significant decarboxylation activity towards L-glutamate. uniprot.orgnih.gov

The structural basis for this specificity lies in the architecture of the active site. The crystal structure of mouse CSAD reveals that substrate recognition is mediated by specific side chains lining the binding cavity. nih.gov A buried active-site loop also plays a critical role in determining substrate binding. nih.govresearchgate.net Studies have shown that mutating a key residue, Phe94, to serine alters the catalytic properties and stability of the enzyme, highlighting its importance in substrate specificity. nih.govuib.nobiorxiv.org

Kinetic parameters for human CSAD have been determined using various assay methods. The enzyme demonstrates the highest affinity and catalytic efficiency for its primary substrate, this compound.

| Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound (CSA) | 0.34 ± 0.05 | 1.8 ± 0.05 | 1.7 | 5.0 x 10³ |

| Cysteate (CA) | 1.6 ± 0.2 | 0.09 ± 0.003 | 0.08 | 50 |

Kinetic data derived from studies on recombinant human CSAD. Note that values can vary based on assay conditions and species.

Homology and Evolutionary Relationships with Other Decarboxylases

This compound decarboxylase (CSAD), also known as sulfinoalanine decarboxylase, is a key enzyme in the biosynthesis of taurine. wikipedia.orggenecards.org It belongs to the family of pyridoxal-5'-phosphate (PLP)-dependent enzymes, which utilize PLP as a cofactor for a variety of reactions involving amino acids. wikipedia.orgnih.gov

Based on structural and sequence similarities, PLP-dependent enzymes are classified into different fold types and groups. This compound decarboxylase is categorized within the aspartate aminotransferase fold type I superfamily. nih.gov More specifically, it is a member of the Group II pyridoxal phosphate-dependent decarboxylases. frontiersin.orgpnas.org This group is extensive and diverse, also including aromatic L-amino acid decarboxylases (AAADs), histidine decarboxylases, glutamate (B1630785) decarboxylases, aspartate decarboxylases, and serine decarboxylases. pnas.orgnih.gov The inclusion of these varied enzymes within the same group suggests a deep evolutionary divergence in their amino acid substrate selectivity. pnas.org

Phylogenetic analyses of Group II PLP-dependent decarboxylases across different species, including plants and animals, have revealed distinct evolutionary paths and functional diversification. nih.govfrontiersin.org For instance, studies on plant genomes have shown an expansion of genes encoding these decarboxylases in higher plants compared to lower plants, indicating conserved as well as distinct roles in developmental processes and stress responses. nih.govresearchgate.net Phylogenetic trees constructed using CSAD gene sequences from various species, such as mammals and mollusks, show that vertebrate and invertebrate CSADs cluster independently. frontiersin.orgscispace.com Within invertebrates, further clustering is observed, for example, between crustaceans and shellfish. frontiersin.orgscispace.com Despite the evolutionary distance, the structural domains and catalytic active sites dependent on pyridoxal phosphate (B84403) are highly conserved across species, from humans and rats to oysters. frontiersin.orgscispace.com

The evolution of substrate specificity within families of PLP-dependent decarboxylases is a significant area of study. For example, the β/α-barrel-fold basic amino acid decarboxylase family (Group IV) demonstrates how a conserved structural fold can adapt to a broad range of substrates. nih.gov While CSAD is in a different group, the principles of how active site residues evolve to accommodate different substrates are likely shared. The evolution of these enzymes often involves the recruitment of ancestral enzyme folds followed by neofunctionalization, leading to divergence in substrate specificity and, in some cases, alternative catalytic mechanisms. pnas.org

Table 1: Classification and Key Features of this compound Decarboxylase

| Feature | Description |

| Enzyme Commission No. | EC 4.1.1.29 wikipedia.orggenecards.org |

| Systematic Name | 3-sulfino-L-alanine carboxy-lyase (hypotaurine-forming) wikipedia.org |

| Cofactor | Pyridoxal phosphate (PLP) wikipedia.org |

| PLP Enzyme Family | Aspartate aminotransferase fold type I nih.gov |

| Decarboxylase Group | Group II frontiersin.orgpnas.org |

| Substrates | L-cysteine sulfinic acid, L-cysteic acid nih.govnih.gov |

| Products | Hypotaurine + CO2, Taurine + CO2 wikipedia.orgnih.gov |

| Evolutionary Lineage | Shows distinct clustering for vertebrates and invertebrates frontiersin.orgscispace.com |

Enzymes Involved in this compound Transamination

The transamination of this compound is a crucial step in its metabolism, providing an alternative pathway to its decarboxylation. nih.govresearchgate.net This reaction involves the transfer of an amino group from this compound to an α-keto acid, typically α-ketoglutarate, yielding β-sulfinylpyruvate and glutamate. researchgate.netnih.gov The resulting β-sulfinylpyruvate is unstable and spontaneously decomposes to pyruvate (B1213749) and sulfite (B76179) (SO2). nih.govresearchgate.net

The primary enzymes responsible for catalyzing the transamination of this compound are aspartate aminotransferases (AAT), also known as aspartate transaminases (AST) or glutamic-oxaloacetic transaminases (GOT). acs.orgnih.govnih.govwikipedia.org Studies have demonstrated that both cytosolic and mitochondrial isoenzymes of aspartate aminotransferase possess this compound transaminase activity. acs.orgnih.govnih.gov In fact, purification and characterization studies of this compound aminotransferase from rat brain have provided strong evidence for its identity with aspartate aminotransferase isoenzymes. acs.orgnih.gov

Aspartate aminotransferases are PLP-dependent enzymes that play a central role in amino acid metabolism by catalyzing the reversible transfer of an α-amino group between aspartate and glutamate. wikipedia.org Their ability to also act on this compound highlights their substrate promiscuity. The kinetic properties of these enzymes with respect to this compound have been investigated, showing that it is a viable, though perhaps less efficiently utilized, substrate compared to aspartate. nih.gov The partitioning of this compound between the decarboxylation pathway leading to taurine and the transamination pathway is a regulated process. For example, inhibition of this compound decarboxylase can lead to an increased flux through the transamination pathway. nih.gov

The distribution of this compound transaminase activity is widespread, with high concentrations found in neuronal tissue. nih.gov In the rat brain, the enzyme activity is particularly high in the hypothalamus and is enriched in the synaptosomal fraction, suggesting a role in the metabolism of neurotransmitters and their precursors. nih.gov

Table 2: Key Enzymes in this compound Transamination

| Enzyme Name | Other Names | EC Number | Cellular Location | Substrates | Products |

| Aspartate aminotransferase | Aspartate transaminase (AST), Glutamic-oxaloacetic transaminase (GOT), this compound aminotransferase | 2.6.1.1 wikipedia.org | Cytosol, Mitochondria nih.gov | L-cysteine sulfinate, α-ketoglutarate, L-aspartate nih.govnih.govwikipedia.org | β-sulfinylpyruvate, L-glutamate, Oxaloacetate nih.govwikipedia.org |

Sulfiredoxin (Srx) and this compound Reduction Mechanisms

The oxidation of cysteine residues in proteins to cysteine sulfinic acid (Cys-SO2H) is a post-translational modification that can occur under conditions of oxidative stress. nih.gov While once considered an irreversible modification, the discovery of the enzyme sulfiredoxin (Srx) revealed a mechanism for the reduction of cysteine sulfinic acid back to a thiol group. wikipedia.org

Sulfiredoxin is a highly conserved enzyme found in all eukaryotes that specifically catalyzes the ATP-dependent reduction of cysteine sulfinic acid residues within a particular family of antioxidant enzymes known as peroxiredoxins (Prxs). nih.govwikipedia.orgbrynmawr.edunih.gov Specifically, Srx acts on the typical 2-Cys Prx isoforms (Prx I-IV). nih.govuniprot.org It does not reduce the sulfinic forms of atypical 2-Cys Prxs (Prx V), 1-Cys Prxs (Prx VI), or other proteins like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govuniprot.org This specificity is achieved through the recognition of several critical surface-exposed amino acid residues on the 2-Cys Prx molecule by Srx. brynmawr.eduresearchgate.net

The catalytic mechanism of sulfiredoxin is a complex, multi-step process that requires ATP and a thiol reductant. wikipedia.orgbrynmawr.edunih.gov The key steps are as follows:

Phosphorylation: The first chemical step involves the direct transfer of the γ-phosphate group from ATP to the sulfinic acid moiety of the hyperoxidized peroxiredoxin. brynmawr.eduresearchgate.netnih.gov This reaction is facilitated by a conserved cysteine residue within Srx, which acts as a transient phosphate carrier, and results in the formation of a sulfinic acid phosphoryl ester intermediate (Prx-Cys-S(=O)OPO32−). brynmawr.edunih.gov

Thiolytic Reduction: The sulfinic phosphoryl ester is then reductively cleaved by a thiol-containing molecule (RSH), such as glutathione (B108866) (GSH) or thioredoxin (Trx). brynmawr.edunih.gov This step leads to the formation of a thiosulfinate intermediate. nih.govmdpi.com

Final Reduction: The thiosulfinate intermediate is further reduced by additional thiol molecules to regenerate the active cysteine residue (Cys-SH) in the peroxiredoxin, completing the catalytic cycle. brynmawr.edumdpi.com

This enzymatic reduction of cysteine sulfinic acid by sulfiredoxin is crucial for restoring the peroxidase activity of 2-Cys peroxiredoxins, thereby playing a vital role in antioxidant defense and redox signaling. nih.govnih.gov In addition to its role in Prx repair, some studies suggest that Srx may also be involved in deglutathionylation, the removal of glutathione moieties from proteins. nih.govresearchgate.net

Table 3: Mechanism of Sulfiredoxin-Catalyzed Reduction of Cysteine Sulfinic Acid in Peroxiredoxins

| Step | Process | Key Molecules Involved | Intermediate/Product |

| 1 | Recognition and Binding | Sulfiredoxin (Srx), Hyperoxidized 2-Cys Peroxiredoxin (Prx-SO2H) | Srx-Prx Complex |

| 2 | Phosphorylation | ATP, Conserved Cys in Srx | Sulfinic acid phosphoryl ester intermediate |

| 3 | Reductive Cleavage | Thiol reductant (e.g., GSH, Trx) | Thiosulfinate intermediate |

| 4 | Final Reduction | Additional thiol molecules | Regenerated Peroxiredoxin (Prx-SH) |

Physiological and Cellular Roles of Cysteine Sulfinate

Cysteine Sulfinate as an Intermediate in Taurine (B1682933) Biosynthesis

The primary and most recognized role of this compound is as an essential intermediate in the biosynthesis of taurine. wikipedia.org This metabolic conversion, often termed the "this compound pathway," is the principal route for taurine production in mammals. wikipedia.orgnih.gov The process begins with the enzymatic oxidation of the thiol group of L-cysteine.

The key steps in this pathway are:

Oxidation of Cysteine: The enzyme cysteine dioxygenase (CDO), a non-heme iron enzyme, catalyzes the addition of molecular oxygen to the sulfur atom of cysteine, forming L-cysteine sulfinate (also known as 3-sulfino-L-alanine). wikipedia.orgwikipedia.orgnih.gov

Decarboxylation to Hypotaurine (B1206854): this compound is then decarboxylated by the enzyme this compound decarboxylase (CSAD), also called sulfinoalanine decarboxylase. nih.govnih.govgenecards.org This reaction removes the carboxyl group, yielding hypotaurine. nih.gov

Oxidation to Taurine: Hypotaurine is subsequently oxidized to form the final product, taurine. wikipedia.org

The activity of CSAD is considered a rate-limiting step in taurine biosynthesis, making the production of this compound and its subsequent decarboxylation critical control points for cellular taurine levels. nih.govnih.govfrontiersin.org This pathway is crucial as taurine plays a significant role in numerous physiological processes, including bile acid conjugation, osmoregulation, and development of the central nervous system. nih.govnih.govyoutube.com

| Enzyme | Substrate | Product | Role in Taurine Biosynthesis |

|---|---|---|---|

| Cysteine Dioxygenase (CDO) | L-Cysteine | L-Cysteine Sulfinate | Initiates the pathway by oxidizing cysteine. nih.gov |

| This compound Decarboxylase (CSAD) | L-Cysteine Sulfinate | Hypotaurine | A key regulatory, rate-limiting step. nih.govgenecards.org |

Contribution of this compound to Sulfate (B86663) Production

In addition to serving as a precursor for taurine, this compound is a key metabolic branch point that also contributes to the production of inorganic sulfate. nih.gov Instead of undergoing decarboxylation, this compound can be directed into an alternative pathway involving transamination. nih.govresearchgate.net

In this pathway, an aminotransferase, such as aspartate aminotransferase, catalyzes the transfer of the amino group from this compound to an α-keto acid (like α-ketoglutarate). researchgate.net This reaction forms the unstable keto acid β-sulfinylpyruvate, which non-enzymatically decomposes to yield pyruvate (B1213749) and sulfite (B76179). nih.govresearchgate.net The sulfite is then rapidly oxidized to sulfate by the enzyme sulfite oxidase. researchgate.net

The partitioning of this compound between the taurine synthesis pathway and the sulfate production pathway is a critical aspect of sulfur amino acid metabolism. nih.govnih.gov The relative activities of this compound decarboxylase (CSAD) and the relevant aminotransferase in a given tissue determine the metabolic fate of this compound. nih.gov It is estimated that in rats consuming a diet with adequate sulfur amino acids, approximately two-thirds of cysteine catabolism proceeds through these oxidative, this compound-dependent pathways, with a subsequent split between taurine and sulfate production. nih.gov

This compound in Cellular Redox Signaling Pathways

While the free amino acid this compound is a metabolic intermediate, the sulfinic acid moiety itself is a crucial component of cellular redox signaling when formed on cysteine residues within proteins. This post-translational modification, known as S-sulfinylation, converts a cysteine thiol group (-SH) into a sulfinic acid group (-SO₂H), altering protein function and participating in signal transduction. nih.govwfu.edu

The formation of a protein sulfenic acid (-SOH) is the initial, transient step in the oxidation of a reactive cysteine thiol by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.govnih.govpnas.orgbohrium.com This sulfenic acid is a fleeting intermediate that can undergo several fates. wfu.edu It can be reduced back to a thiol, form a disulfide bond with another thiol, or be further oxidized to the more stable sulfinic acid (-SO₂H). nih.govwfu.edu Further oxidation can lead to the irreversible sulfonic acid (-SO₃H) state. nih.gov

For a long time, the oxidation of cysteine residues to the sulfinic acid state was considered an irreversible form of oxidative damage. researchgate.net However, a pivotal discovery revealed that this modification can be reversible, establishing S-sulfinylation as a potential regulatory mechanism akin to phosphorylation. nih.govresearchgate.net The key to this reversibility is the enzyme sulfiredoxin (Srx). ebi.ac.uknih.gov

Sulfiredoxin is an ATP-dependent enzyme that specifically recognizes and reduces the cysteine sulfinic acid on certain proteins back to a sulfenic acid, which can then be fully reduced to a thiol, thereby restoring the protein's original function. ebi.ac.uknih.govresearchgate.net This discovery transformed the view of S-sulfinylation from simply a marker of oxidative damage to a dynamic regulatory switch in redox-sensitive signaling pathways. nih.govewha.ac.kr

The most well-characterized example of regulatory S-sulfinylation is the hyperoxidation and reactivation of peroxiredoxins (Prxs). wikipedia.org Peroxiredoxins are a ubiquitous family of antioxidant enzymes that play a critical role in detoxifying peroxides. acs.org

During their catalytic cycle, the active site cysteine (the peroxidatic cysteine) of a typical 2-Cys peroxiredoxin reacts with hydrogen peroxide to form a sulfenic acid. nih.gov This intermediate normally reacts with another cysteine (the resolving cysteine) to form a disulfide bond, which is then reduced to complete the cycle. wfu.edu However, under conditions of high H₂O₂, the sulfenic acid can be further oxidized to sulfinic acid (-SO₂H). researchgate.netnih.gov This "hyperoxidation" inactivates the peroxidase activity of the enzyme. acs.orgnih.gov

The inactivation of peroxiredoxins is not merely a consequence of oxidative stress but is now understood to be a signaling mechanism. By becoming temporarily inactivated, peroxiredoxins allow local concentrations of H₂O₂ to rise, enabling it to act as a second messenger in various signaling cascades. The reactivation of hyperoxidized peroxiredoxins is catalyzed by sulfiredoxin, which reduces the cysteine sulfinic acid in an ATP-dependent manner, thereby restoring the enzyme's peroxidase function and terminating the H₂O₂ signal. ebi.ac.uknih.govewha.ac.kr

| Peroxiredoxin State | Cysteine Modification | Enzymatic Activity | Reversibility |

|---|---|---|---|

| Reduced (Active) | Thiol (-SH) | Active Peroxidase | N/A |

| Oxidized (Intermediate) | Sulfenic Acid (-SOH) | Transiently Inactive | Yes (via disulfide formation and reduction) |

| Hyperoxidized (Inactive) | Sulfinic Acid (-SO₂H) | Inactive Peroxidase | Yes (via Sulfiredoxin) ebi.ac.uk |

| Hyperoxidized (Irreversible) | Sulfonic Acid (-SO₃H) | Permanently Inactive | No |

This compound in Metabolic Homeostasis and Regulation of Amino Acid Levels

The synthesis of this compound is a critical control point for maintaining cysteine homeostasis. wikipedia.org Cysteine is an essential amino acid for the synthesis of proteins and other vital compounds like glutathione (B108866), but it is toxic at high concentrations. nih.govnih.gov Therefore, its intracellular levels are tightly regulated. nih.gov

The enzyme responsible for producing this compound, cysteine dioxygenase (CDO), is robustly regulated by the availability of its substrate, cysteine. wikipedia.orgnih.gov When cysteine levels are low, CDO levels are also low, conserving cysteine for the synthesis of proteins and glutathione. nih.govphysiology.org Conversely, when cysteine levels are high (e.g., from a high-protein diet), the concentration and catalytic efficiency of CDO increase dramatically. nih.govphysiology.orgresearchgate.net This upregulation is achieved primarily by a unique post-translational mechanism where high cysteine levels inhibit the ubiquitination and subsequent proteasomal degradation of the CDO protein, thus increasing its stability and half-life. wikipedia.orgnih.gov

By shunting excess cysteine into the this compound pathway for conversion to taurine and sulfate, CDO plays a central role in preventing cysteine toxicity and maintaining sulfur amino acid homeostasis. nih.govnih.gov

This compound in Cellular Growth and Differentiation Processes

The role of this compound in cellular growth and differentiation is primarily linked to its status as the obligate precursor for taurine. Taurine is found in high concentrations during development, and evidence suggests it is essential for the proper development of the central nervous system, retina, and immune system. nih.govnih.govnih.gov Mammalian fetuses and newborns have a limited capacity for taurine synthesis, making them dependent on a maternal supply. nih.gov

The enzymes for taurine biosynthesis, including this compound decarboxylase (CSAD), are expressed during embryonic development. nih.govresearchgate.netcapes.gov.br Studies in zebrafish have shown that the de novo synthesis pathway via Csad is critical for taurine homeostasis and proper cardiac development during early embryogenesis. researchgate.net In shellfish, the synthesis of taurine has been linked to their growth processes. frontiersin.org Furthermore, taurine has been shown to support the in vitro development of human embryos to the blastocyst stage. researchgate.netnih.gov

Given that this compound is the direct precursor to taurine via the rate-limiting CSAD enzyme, its production is intrinsically linked to these developmental processes. The regulation of the this compound pathway is therefore crucial for supplying the necessary taurine to support normal cellular growth and differentiation, particularly during embryonic and neonatal stages. nih.govdocumentsdelivered.com

This compound in Specific Organismal Contexts

The role of this compound extends into specialized functions within different organisms, notably in plant stress signaling and various microbial metabolic pathways. This intermediate of cysteine metabolism is increasingly recognized for its significance beyond a simple catabolic product, acting as a key player in cellular regulation and adaptation.

Plant Stress Signaling

In plants, the formation of this compound is a critical component of redox signaling pathways, which are activated in response to a variety of environmental stressors. The oxidation of cysteine residues in proteins to sulfinic acid is not merely a sign of oxidative damage but a regulated post-translational modification that can modulate protein function and initiate downstream signaling cascades. researchgate.netnih.gov This process is often initiated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are produced during both abiotic and biotic stress. researchgate.net

Abiotic Stress:

Plants subjected to abiotic stressors like drought, high salinity, and extreme temperatures exhibit increased ROS production. This leads to the oxidation of susceptible cysteine thiols on various proteins to sulfenic acid, which can be further oxidized to this compound. nih.gov This modification can alter the activity of enzymes and regulatory proteins involved in the stress response. For instance, the sulfinylation of specific transcription factors can modulate their ability to bind to DNA and regulate the expression of stress-responsive genes. The reversibility of this modification, through the action of sulfiredoxin, allows for a dynamic control of signaling pathways, enabling the plant to adapt to fluctuating environmental conditions. nih.govresearcher.life

Biotic Stress:

During pathogen attacks, plants mount a defense response that includes the rapid production of ROS, known as the oxidative burst. This surge in ROS leads to the sulfinylation of proteins involved in defense signaling. researchgate.net This modification can activate defense-related enzymes and signaling molecules, contributing to the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to secondary infections. The targeted sulfinylation of proteins acts as a molecular switch, turning on defense pathways when the plant is under attack. nih.gov

Table 1: this compound in Plant Stress Signaling

| Stress Type | Key Processes Involving this compound | Functional Outcomes |

|---|---|---|

| Abiotic Stress (e.g., drought, salinity) | Oxidation of cysteine residues in regulatory proteins and enzymes by ROS. nih.gov | Modulation of transcription factor activity, altered enzyme function, and activation of stress-responsive gene expression. |

| Biotic Stress (e.g., pathogen infection) | ROS-mediated sulfinylation of defense-related proteins during the oxidative burst. researchgate.net | Activation of defense enzymes, initiation of systemic acquired resistance (SAR), and enhanced pathogen resistance. nih.gov |

Microbial Metabolism

In the microbial world, this compound is a key intermediate in the catabolism of cysteine, a crucial sulfur-containing amino acid. The enzyme responsible for its formation is cysteine dioxygenase (CDO), which catalyzes the oxidation of cysteine to this compound. nih.gov This pathway is a significant route for sulfur metabolism in many bacteria and is essential for utilizing cysteine as a source of carbon, nitrogen, and sulfur.

The fate of this compound in microbial metabolism can vary depending on the organism and the metabolic pathways present. In some bacteria, this compound can be further metabolized to produce sulfite, which can then enter the central sulfur metabolism pathways. nih.gov For example, in some bacteria, this compound is a precursor for the formation of taurine, an important biomolecule. researchgate.net

Furthermore, the metabolism of cysteine, including the formation of this compound, is intricately linked to microbial pathogenesis and survival within a host. The ability to utilize host-derived cysteine can be a crucial factor for the growth and virulence of pathogenic bacteria. Cysteine desulfhydrases, another class of enzymes involved in cysteine degradation, can also influence the intracellular pool of sulfur compounds and contribute to the production of hydrogen sulfide (B99878) (H₂S), a signaling molecule in its own right. mdpi.com The regulation of cysteine metabolism, including the pathway involving this compound, is therefore critical for bacterial physiology and interaction with their environment. researchgate.netnih.gov

Table 2: this compound in Microbial Metabolism

| Organismal Context | Key Enzymes | Metabolic Pathways | Products/Significance |

|---|---|---|---|

| Bacteria (e.g., Pseudomonas aeruginosa) | Cysteine Dioxygenase (CDO) nih.gov | Cysteine Catabolism | This compound is a central intermediate. nih.gov |

| Various Bacteria | Enzymes for further metabolism of this compound | Sulfur Metabolism | Production of sulfite for incorporation into central sulfur pathways. nih.gov |

| Gut Microbiota | Cysteine Dioxygenase and other enzymes | Amino Acid Fermentation | Potential nitrogen source for the production of other amino acids like glutamic acid. researchgate.net |

| Pathogenic Bacteria | Cysteine Desulfurases (alongside CDO) | Cysteine Degradation | Contributes to sulfur homeostasis and production of H₂S, impacting virulence. mdpi.com |

Analytical and Methodological Approaches in Cysteine Sulfinate Research

Chromatographic Techniques for Cysteine Sulfinate Quantification

Chromatographic methods are fundamental for the separation and quantification of small molecules like this compound from complex biological samples. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful techniques employed for this purpose, often requiring derivatization to enhance detection and separation.

HPLC is a widely used technique for the analysis of amino acids and their derivatives. However, this compound, like many amino acids, lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry challenging and insensitive. nih.govlongdom.org To overcome this, pre-column or post-column derivatization is commonly employed to attach a fluorescent or UV-absorbing tag to the molecule.

One common derivatization agent is o-phthalaldehyde (OPA) , which reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. nih.govnih.govdiva-portal.org This method is highly sensitive, allowing for the detection of amino acids at the picomole level. nih.gov However, the stability of the OPA-derivatives can be a concern, necessitating automated and rapid analysis. nih.gov Another derivatizing agent, 9-fluorenylmethyl chloroformate (FMOC-Cl) , reacts with both primary and secondary amines to form stable, UV-active derivatives, providing a robust method for quantification. longdom.orgnih.gov

A simplified HPLC method has also been developed for the simultaneous quantification of cysteine and cysteine sulfinic acid without the need for derivatization. This method utilizes a hydrophilic interaction liquid chromatography (HILIC) column coupled with an evaporative light scattering detector (ELSD). nih.gov This approach is particularly useful for enzyme activity assays, such as for cysteine dioxygenase, where both the substrate and product can be monitored concurrently. nih.gov

Table 1: Comparison of HPLC Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Functional Group | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| o-phthalaldehyde (OPA) | Primary amines | Fluorescence | High sensitivity | Derivative instability |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | UV/Fluorescence | Stable derivatives | Can be less sensitive than OPA |

GC-MS is another powerful technique for the analysis of small, volatile molecules. Due to the polar and non-volatile nature of amino acids like this compound, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.

A common derivatization strategy is silylation , which involves replacing the active hydrogens in the molecule with a trimethylsilyl (B98337) (TMS) group. researchgate.netsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. thermofisher.commdpi.com The resulting TMS-derivatives of this compound are more volatile and can be separated on a GC column. The mass spectrometer then detects and fragments these derivatives, producing a characteristic mass spectrum that allows for definitive identification and quantification. The fragmentation pattern of TBDMS (tert-butyldimethylsilyl) derivatives, which are more stable than TMS derivatives, often includes characteristic losses of methyl (M-15) and tert-butyl (M-57) groups. sigmaaldrich.com

This method offers high specificity and sensitivity, and the use of stable isotope-labeled internal standards can further improve the accuracy of quantification.

Mass Spectrometry-Based Proteomics for this compound Detection

The reversible oxidation of cysteine residues in proteins to sulfinic acid (S-sulfinylation) is a critical post-translational modification involved in redox signaling. Mass spectrometry-based proteomics has become an indispensable tool for identifying the specific sites of S-sulfinylation and quantifying changes in their levels in response to various stimuli.

Identifying the exact location of S-sulfinylation within a protein is crucial for understanding its functional consequences. Chemoproteomic strategies have been developed that utilize specific chemical probes to tag cysteine sulfinic acids, enabling their enrichment and subsequent identification by tandem mass spectrometry (MS/MS).

A notable example is the use of a clickable, electrophilic diazene (B1210634) probe called DiaAlk . researchgate.netnih.gov This probe selectively reacts with the sulfinic acid moiety to form a stable covalent adduct. The general workflow involves:

Cell lysis and treatment of the proteome with the DiaAlk probe.

"Click" chemistry to attach a biotin (B1667282) tag to the alkyne group of the DiaAlk probe.

Enrichment of the biotin-tagged proteins or peptides using streptavidin affinity chromatography.

Proteolytic digestion (e.g., with trypsin) of the enriched proteins.

Analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and pinpoint the exact site of S-sulfinylation. researchgate.netnih.govresearchgate.net

The fragmentation of the DiaAlk-tagged peptides in the mass spectrometer produces diagnostic fragment ions that increase the confidence in identifying S-sulfinylated sites. researchgate.netresearchgate.net

Beyond simple identification, it is often necessary to quantify the changes in protein S-sulfinylation under different conditions, such as oxidative stress. Quantitative proteomic techniques, often integrated with the chemoproteomic workflows described above, allow for the relative or absolute quantification of S-sulfinylation.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics. biorxiv.org In a SILAC experiment, two cell populations are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). One population is then subjected to a stimulus (e.g., oxidative stress), while the other serves as a control. The proteomes from both populations are then mixed, and the S-sulfinylated peptides are enriched and analyzed by LC-MS/MS. The relative abundance of the "light" and "heavy" forms of each peptide in the mass spectrum reflects the change in S-sulfinylation at that specific site.

This approach has been successfully used with the DiaAlk probe to reveal dynamic changes in the "sulfinylome" in response to hydrogen peroxide treatment, identifying numerous new sites of S-sulfinylation. nih.govresearchgate.net

Table 2: Overview of a Chemoproteomic Workflow for S-Sulfinylation Analysis

| Step | Description | Key Reagents/Techniques |

|---|---|---|

| 1. Labeling | Selective covalent modification of cysteine sulfinic acid in proteins. | DiaAlk probe |

| 2. Tagging | Attachment of a biotin handle for enrichment. | Copper-catalyzed azide-alkyne cycloaddition (Click chemistry) |

| 3. Enrichment | Isolation of biotin-tagged proteins/peptides. | Streptavidin affinity chromatography |

| 4. Digestion | Cleavage of proteins into smaller peptides for MS analysis. | Trypsin |

| 5. Analysis | Identification and quantification of modified peptides. | LC-MS/MS, SILAC |

Enzymatic Assays for this compound and Related Enzymes

Enzymatic assays are crucial for studying the activity of enzymes involved in the metabolism of this compound. These assays typically measure the rate of consumption of a substrate or the rate of formation of a product.

Cysteine Dioxygenase (CDO): This enzyme catalyzes the oxidation of cysteine to cysteine sulfinic acid. nih.govwikipedia.org CDO activity is typically assayed by measuring the rate of this compound formation from L-cysteine. nih.gov The product, this compound, can be quantified using HPLC, as described previously. nih.govnih.gov A radiolabeled assay using [³⁵S]-cysteine provides a more sensitive alternative for samples with low CDO activity. nih.gov

Cysteine Sulfinic Acid Decarboxylase (CSAD): CSAD catalyzes the decarboxylation of cysteine sulfinic acid to hypotaurine (B1206854). nih.govnih.govwikipedia.org A continuous spectroscopic method based on circular dichroism (CD) has been developed to measure CSAD activity. nih.govnih.gov This assay monitors the change in the CD signal as the chiral substrate (L-cysteine sulfinic acid) is converted to the achiral product (hypotaurine).

Sulfiredoxin (Srx): Srx is an enzyme that reduces cysteine sulfinic acid in certain proteins, notably 2-Cys peroxiredoxins, in an ATP-dependent manner. ewha.ac.krnih.gov A simple and quantitative colorimetric assay for Srx activity has been developed. This assay is based on the measurement of inorganic phosphate (B84403) released from ATP hydrolysis during the reduction reaction. The released phosphate is detected using malachite green, which forms a colored complex that can be measured spectrophotometrically. ewha.ac.kr Another approach involves using a luminescent assay, such as ADP-Glo™, to monitor the formation of ADP, the other product of ATP hydrolysis. nih.gov

Table 3: Summary of Enzymatic Assays for this compound-Related Enzymes

| Enzyme | Reaction Catalyzed | Assay Principle | Detection Method |

|---|---|---|---|

| Cysteine Dioxygenase (CDO) | L-cysteine + O₂ → Cysteine sulfinic acid | Measurement of this compound formation | HPLC, Scintillation counting ([³⁵S]) |

| Cysteine Sulfinic Acid Decarboxylase (CSAD) | Cysteine sulfinic acid → Hypotaurine + CO₂ | Monitoring disappearance of chiral substrate | Circular Dichroism (CD) |

| Sulfiredoxin (Srx) | Protein-SO₂H + ATP → Protein-SOH + ADP + Pi | Measurement of ATP hydrolysis products | Colorimetry (Malachite Green for Pi), Luminescence (ADP-Glo™ for ADP) |

Isotopic Labeling Strategies for this compound Metabolic Flux Analysis

Isotopic labeling has emerged as a powerful tool for elucidating the dynamics of metabolic pathways, and its application to cysteine metabolism provides crucial insights into the flux through the this compound pathway. By introducing stable isotopes into precursor molecules, researchers can trace the metabolic fate of cysteine and quantify the rate of its conversion to this compound and downstream metabolites. This approach, known as metabolic flux analysis (MFA), offers a quantitative understanding of cellular metabolism under various physiological and pathological conditions.

Stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and sulfur-34 (B105110) (³⁴S) or radioactive isotopes like sulfur-35 (B81441) (³⁵S) are commonly employed in these studies. nih.govnih.govchempep.com The choice of isotope depends on the specific metabolic question being addressed. For instance, labeling the carbon backbone of serine (a precursor for de novo cysteine synthesis) with ¹³C allows for the tracking of carbon atoms as they are incorporated into cysteine and subsequently oxidized to this compound. nih.gov Similarly, using ³⁵S-labeled cysteine provides a direct way to monitor the sulfur flux through the oxidative pathways. nih.gov

A typical experimental workflow for MFA of the this compound pathway involves several key steps. Initially, cells or organisms are cultured in a medium containing the isotopically labeled substrate. After a defined period, metabolites are extracted and analyzed using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These analytical methods can distinguish between unlabeled and labeled metabolites, and in the case of MS, can often pinpoint the location of the isotope within the molecule.

The resulting isotopic labeling patterns in downstream metabolites, such as hypotaurine and taurine (B1682933), provide a direct readout of the metabolic flux through the this compound intermediate. nih.gov For example, the rate of incorporation of ³⁵S from cysteine into taurine is indicative of the activity of the entire pathway, which proceeds through this compound. nih.gov By measuring the enrichment of the isotope in these downstream products over time, researchers can calculate the rate of synthesis and, consequently, the metabolic flux.

Several studies have successfully employed these strategies to investigate cysteine metabolism. For instance, robust incorporation of radioactivity from [³⁵S]cysteine into taurine has been observed in primary mouse astrocytes and neurons, indicating a functional taurine synthesis pathway that necessarily involves the formation of this compound. nih.gov Furthermore, comprehensive metabolic tracing using ¹³C₃-serine has been used to analyze de novo cysteine synthesis and its subsequent catabolism to glutathione (B108866) and taurine across different tissues and tumors. nih.gov Such studies have revealed that while some tissues have a high capacity for de novo cysteine synthesis, others rely more on external sources, and this has implications for the flux through the this compound pathway. nih.gov

The data obtained from isotopic labeling experiments are often integrated with computational models of metabolic networks to refine the flux estimations. These models incorporate the known biochemical reactions of cysteine metabolism and use the experimental labeling data to constrain the possible flux distributions. This combination of experimental and computational approaches provides a comprehensive and quantitative picture of how cells regulate the flow of metabolites through the this compound pathway in response to various stimuli or genetic perturbations.

Chemical Probes and Bioconjugation Strategies for this compound Characterization

The detection and characterization of this compound in biological systems are challenging due to its low abundance and the presence of other more nucleophilic cysteine species. To address this, researchers have developed a variety of chemical probes and bioconjugation strategies. While many of these tools were initially designed for the detection of cysteine sulfenic acid, a related and more transient oxidation state, their chemical principles can often be adapted or are relevant for the study of this compound.

Chemical Probes for Cysteine Oxidation States:

A primary strategy for detecting cysteine oxidation products involves the use of electrophilic probes that selectively react with the target modification.

Dimedone-Based Probes: Dimedone and its derivatives are classic reagents used to trap cysteine sulfenic acids. While their primary target is the sulfenic acid, understanding their reactivity is crucial in the context of studying cysteine oxidation, as sulfenic acid is the precursor to sulfinic acid. These probes react with the sulfenic acid to form a stable thioether adduct, which can then be detected. nih.gov To enhance their utility, dimedone analogues have been functionalized with reporter tags such as fluorophores (e.g., fluorescein, rhodamine) and affinity tags (e.g., biotin). nih.gov

Norbornene Probes: Norbornene derivatives represent another class of probes that have been validated for trapping cysteine sulfenic acids. They react via a strain-promoted group transfer reaction and have shown superior chemoselectivity compared to some traditional dimedone probes. nih.gov

Diazene-Based Probes: More recently, electrophilic diazene probes, such as DiaAlk, have been developed for the specific capture of cysteine sulfinic acids. nih.gov These probes react with the sulfinate to form a stable sulfonamide adduct. nih.gov This approach has enabled the proteomic analysis of S-sulfinylation, revealing numerous previously unknown sites of this modification in cells. nih.gov

Nitroso-Based Probes: Aryl nitroso compounds have been identified as chemoselective probes for the detection of sulfinic acids. nih.govresearchgate.net The probe NO-Bio, which combines a C-nitroso warhead with a biotin handle, allows for the selective labeling and affinity capture of sulfinylated proteins. nih.govresearchgate.netsemanticscholar.org This method often requires a preliminary step to block the more reactive free cysteine thiols to prevent cross-reactivity. semanticscholar.org

Bioconjugation Strategies for Detection and Analysis:

The chemical probes described above are often coupled with bioconjugation strategies to enable the detection, enrichment, and identification of modified proteins.

Affinity Tagging: A common strategy involves attaching an affinity tag, such as biotin, to the chemical probe. nih.govnih.gov After the probe reacts with the this compound, the biotin tag allows for the selective enrichment of the modified proteins or peptides using streptavidin-based affinity chromatography. This enrichment is often a critical step for subsequent analysis by mass spectrometry, given the low abundance of these modifications.

Fluorescence Labeling: The incorporation of a fluorophore into the probe allows for the direct visualization of cysteine oxidation events in cells using fluorescence microscopy or their quantification in protein samples using fluorescence-based assays. nih.govnih.gov This approach has been instrumental in live-cell imaging studies to monitor redox-dependent changes in cysteine oxidation. nih.gov

Click Chemistry: Modern bioconjugation techniques, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), have been integrated with probe design. Probes can be synthesized with a "clickable" handle (e.g., an alkyne or azide). After labeling the target protein, a reporter molecule (e.g., biotin or a fluorophore) bearing the complementary handle can be attached. This modular approach offers flexibility and efficiency in labeling. The DiaAlk probe, for instance, is a clickable, electrophilic diazene probe that enables the capture and site-centric proteomic analysis of S-sulfinylation. nih.gov

These chemical probes and bioconjugation strategies have significantly advanced our ability to study this compound and other oxidative post-translational modifications. By enabling the selective labeling, enrichment, and identification of sulfinylated proteins, these tools are uncovering the broader role of this modification in cellular regulation and disease.

Regulatory Mechanisms Governing Cysteine Sulfinate Metabolism

Transcriptional Regulation of Cysteine Dioxygenase Gene Expression

While the most dramatic regulation of cysteine dioxygenase (CDO) occurs after protein synthesis, transcriptional control of the CDO1 gene provides a foundational level of regulation. In many physiological contexts, changes in dietary cysteine lead to significant alterations in CDO protein levels with little to no corresponding change in CDO mRNA levels, indicating that post-translational mechanisms are predominant. wikipedia.orgnih.gov However, some studies have observed modest increases in CDO mRNA in response to supplementation with cysteine or its precursor, methionine, suggesting that transcriptional activation can contribute to the cellular response. physiology.org

A significant mode of transcriptional regulation, particularly in pathophysiology, is through epigenetic modifications. In various human cancers, the CDO1 gene acts as a tumor suppressor, and its expression is frequently silenced. nih.gov This silencing is not due to mutation but to the aberrant hypermethylation of the CDO1 gene promoter, an epigenetic change that leads to transcriptional inactivation. nih.gov

Analysis of the 5'-flanking region of the human CDO1 gene has identified several putative binding sites for transcription factors known to be involved in tissue-specific gene expression, such as in the liver and placenta. nih.gov Transcriptional activity has been localized to regions upstream of the transcription initiation site, indicating a complex promoter structure that can integrate various cellular signals. nih.gov

Post-Translational Control of Cysteine Sulfinate Enzymes

Post-translational modifications provide a rapid and dynamic means of controlling the activity and concentration of enzymes in the this compound pathway.

Phosphorylation serves as a key regulatory switch for enzymes in the this compound pathway. Recent research has shown that cysteine dioxygenase (CDO1) can be directly phosphorylated by the kinase AKT1 at the threonine 89 residue. This event, observed under treatment with the inflammatory cytokine IL-6, represses CDO1's enzymatic activity by impairing the proper incorporation of its essential iron cofactor. researchgate.net

Further down the pathway, cysteine sulfinic acid decarboxylase (CSAD), the enzyme that converts this compound to hypotaurine (B1206854), is also regulated by phosphorylation. In brain tissue, CSAD activity is reportedly activated by phosphorylation and, conversely, inhibited by dephosphorylation, highlighting the role of this modification in controlling the flux towards taurine (B1682933) synthesis. nih.gov

The most significant regulatory mechanism controlling CDO levels is the substrate-mediated control of its protein stability. The concentration of CDO is exquisitely sensitive to intracellular cysteine levels through a process involving the ubiquitin-26S proteasome system. physiology.orgnih.govnih.gov

When cellular cysteine levels are low, CDO is marked for destruction by the attachment of ubiquitin molecules. nih.govnih.gov This ubiquitination targets the enzyme to the 26S proteasome for rapid degradation. physiology.orgnih.gov This mechanism ensures that cysteine is conserved for essential processes like protein and glutathione (B108866) synthesis when it is in short supply. nih.gov

Conversely, when cysteine levels are high, the ubiquitination of CDO is blocked. physiology.orgnih.gov The presence of its substrate, cysteine, effectively shields the enzyme from the ubiquitination machinery, leading to its stabilization and accumulation. physiology.org This allows the cell to rapidly increase its capacity to catabolize excess cysteine, preventing potential toxicity. nih.gov This regulatory system is remarkably sensitive, with CDO protein concentrations capable of changing by up to 45-fold in response to dietary protein intake. nih.gov

| Cysteine Level | Ubiquitination Status | Proteasomal Degradation | CDO Protein Half-life | Resulting CDO Concentration | Metabolic Goal |

|---|---|---|---|---|---|

| Low | High | Active | Short | Very Low | Conserve Cysteine |

| High | Blocked | Inhibited | Long | High | Catabolize Excess Cysteine |

Allosteric Regulation and Feedback Inhibition in this compound Pathways

While classic feedback inhibition of CDO by downstream products like taurine or sulfate (B86663) has not been clearly demonstrated, the pathway is governed by other sophisticated regulatory interactions. nih.govphysiology.org

A unique mechanism of "feed-forward activation" is critical for CDO regulation. Cysteine, the enzyme's own substrate, promotes a novel post-translational modification within the CDO active site: the formation of a thioether bond between cysteine residue 93 and tyrosine residue 157. wikipedia.orgnih.gov This Cys-Tyr cross-linked cofactor is essential for maximal enzyme activity. nih.gov Its formation, which is dependent on the presence of cysteine, increases the catalytic efficiency of CDO by approximately 10-fold. nih.govnih.gov This represents an unusual case where the substrate itself enhances the enzyme's intrinsic catalytic power. nih.gov

| Regulatory Mechanism | Effector Molecule | Effect on CDO | Approximate Fold-Change in Activity/Concentration |

|---|---|---|---|

| Protein Degradation | Low Cysteine | Increased Degradation | Up to 45-fold change in protein concentration |

| Protein Stabilization | High Cysteine | Decreased Degradation | |

| Cofactor Formation (Feed-Forward Activation) | High Cysteine | Increased Catalytic Efficiency | Up to 10-fold increase in catalytic efficiency |

| Phosphorylation | AKT1 (via IL-6) | Inhibited Activity | - |

Further along the pathway, the enzyme cysteine sulfinic acid decarboxylase (CSAD) is subject to indirect feedback regulation. Bile acids, which require taurine for their conjugation, regulate the expression of the CSAD gene. This occurs through the nuclear receptors FXR and SHP, creating a feedback loop where bile acids can control the synthesis of a key component required for their own metabolism. nih.govnih.gov Additionally, CSAD can be inhibited by related sulfur-containing amino acids like homocysteic acid. nih.gov

Coordination of this compound Metabolism with Other Nutrient Assimilation Pathways

Cysteine metabolism does not occur in isolation; it is deeply integrated with the central metabolic pathways of carbon, nitrogen, and sulfur. The very synthesis of cysteine requires the convergence of these pathways: the carbon backbone is provided by serine (derived from glycolysis in the carbon pathway), and the sulfur atom is provided by the sulfate assimilation pathway.

The regulation of CDO is a critical node in coordinating these pathways. By controlling the intracellular concentration of cysteine, CDO dictates its availability for other essential functions. For instance, when CDO activity is low, cysteine is spared for the synthesis of glutathione, a primary cellular antioxidant that connects sulfur metabolism to the management of cellular redox homeostasis. nih.gov Conversely, when CDO activity is high, cysteine is shunted towards catabolism into this compound, leading to the production of taurine and sulfate. nih.govnih.gov This sulfate is not a waste product; it is essential for the synthesis of numerous sulfated compounds.

This coordination is also evident in the reciprocal regulation observed between pathways. For example, the uptake and assimilation of sulfate are often repressed when nitrogen availability is limited, preventing the wasteful synthesis of sulfur-containing amino acids when their nitrogen-containing precursors are unavailable. The regulation of CSAD by bile acids provides another clear example of coordination, linking sulfur amino acid metabolism directly to lipid digestion and cholesterol homeostasis. nih.gov

Advanced Research Avenues and Future Directions in Cysteine Sulfinate Studies

Integration of Omics Technologies for Systems-Level Understanding of Cysteine Sulfinate Biology

The advent of high-throughput omics technologies has revolutionized our ability to decipher the complex roles of this compound. Proteomics, in particular, has emerged as a powerful tool for mapping the "cysteine redoxome"—the ensemble of cysteine residues undergoing oxidative modifications. Advanced chemoproteomic workflows, often employing click chemistry and specific chemical probes, are enabling the global identification and quantification of S-sulfinylated proteins (proteins modified with CSA).

These methodologies allow researchers to identify hundreds of novel CSA-modified proteins, revealing the widespread nature of this PTM across cellular proteomes. By analyzing samples under various cellular conditions, such as oxidative stress induced by hydrogen peroxide (H₂O₂), researchers can quantitatively track dynamic changes in protein sulfinylation. This provides crucial insights into the regulatory networks influenced by CSA. Key advancements include the development of probes like DiaAlk and NO-Bio, which facilitate the capture and site-specific analysis of S-sulfinylated peptides. Furthermore, efforts are underway to enhance the specificity of these probes to differentiate CSA from other cysteine oxidation states, such as S-sulfenylation.

Table 8.1.1: Identified S-Sulfinylated Proteins and Associated Conditions

| Protein Name | Known Function | Experimental Condition / Stimulus | Identified Cysteine Residue | Notes on Modification / Change |

| Peroxiredoxin-6 (PRDX6) | Antioxidant, Glutathione (B108866) peroxidase, Chaperone | H₂O₂ stress | C47 | Site-specific S-sulfinylation |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis enzyme, DNA repair, Apoptosis regulator | H₂O₂ stress | C152 | Site-specific S-sulfinylation |

| Protein Tyrosine Phosphatase 1B (PTPN1) | Insulin signaling, Metabolic regulation | H₂O₂ stress | C215 | Site-specific S-sulfinylation |

| Glutathione S-transferase Omega 1 (GSTO1) | Detoxification, Antioxidant | H₂O₂ stress | C192 | Site-specific S-sulfinylation |

Note: Data compiled from various chemoproteomic studies, often involving H₂O₂ treatment in cell lines like A549 or HeLa.

Future research in this area will focus on integrating multi-omics data (proteomics, metabolomics, transcriptomics) to gain a holistic understanding of CSA's impact on cellular networks. The development of more sensitive and specific probes for real-time monitoring of CSA dynamics in living cells and tissues remains a critical goal.

Computational Modeling and Simulation of this compound Metabolic Networks

Computational approaches are indispensable for understanding the intricate metabolic pathways involving this compound and its associated enzymes. Studies have utilized computational analyses to probe the conformational preferences of CSA within protein structures, revealing unique intramolecular interactions that can influence protein stability and function.

A significant area of future research lies in the development of comprehensive computational models for CSA metabolic networks. These models aim to integrate knowledge of enzyme kinetics, substrate availability, and regulatory feedback loops governing pathways such as taurine (B1682933) biosynthesis and sulfur metabolism. Understanding the evolutionary trajectory of CSA-related enzymes, like sulfiredoxin (Srx), which is thought to have evolved from bacterial chromosome partitioning proteins (ParB), provides crucial insights into functional switches and the adaptation of redox mechanisms across different life forms. Furthermore, the development of predictive algorithms and servers, such as PRESS for S-sulfenylation site prediction, is advancing our ability to identify potential CSA-modified sites in silico.

Development of Novel Chemical Tools for this compound Specific Detection and Manipulation

The inherent reactivity and potential instability of cysteine oxidation states, including CSA, necessitate the development of sophisticated chemical tools for their precise detection and manipulation. Significant progress has been made in designing chemoselective probes that can specifically capture and label S-sulfinylated peptides, enabling their identification and quantification via mass spectrometry.

Probes such as DiaAlk (an electrophilic diazene), NO-Bio (a C-nitroso warhead), and various dimedone derivatives have been instrumental in mapping the "cysteine redoxome." These methods often involve a two-step strategy: first, selectively blocking free thiol groups, and second, labeling the CSA-modified residues. Ongoing research focuses on enhancing probe specificity to accurately distinguish between different cysteine oxidation states (sulfenate, sulfinate, sulfonate) and improving their reactivity, cellular permeability, and compatibility with in vivo imaging and quantitative proteomic analyses. The creation of fluorescent probes for visualizing CSA metabolism, particularly in relation to sulfur dioxide (SO₂) production, also represents a key area of development.

Elucidation of Unexplored Biological Functions and Regulatory Circuits of this compound

While CSA's role in the redox regulation of peroxiredoxins (Prxs) by sulfiredoxin (Srx) is well-established, a vast landscape of its biological functions and regulatory circuits remains to be explored. CSA is recognized as a stable PTM involved in numerous tightly regulated mechanisms, impacting protein function and participating in redox signaling pathways relevant to diseases like cancer and neurodegeneration.

Recent research indicates that Srx may target a much broader range of proteins beyond Prxs, opening new avenues for investigation. The precise mechanisms governing the formation and reduction of CSA, including the regulation of key enzymes like cysteine dioxygenase (CDO) and cysteine-sulfinate decarboxylase (CSDC), are still under active investigation. Furthermore, CSA's involvement in cross-talk with other PTMs, such as phosphorylation, acetylation, and ubiquitylation, is an emerging area of study. In plants, the role of CSA in stress signaling, mediated by hydrogen peroxide and plant cysteine oxidases, is also gaining attention.

Comparative Biochemistry of this compound Across Diverse Biological Kingdoms

Examining this compound biochemistry across different biological kingdoms provides crucial insights into its evolutionary conservation and functional diversification. Studies have revealed that CSA metabolism pathways are conserved, although variations in enzyme activity and regulatory mechanisms exist. For instance, species-specific differences in this compound decarboxylase activity have been observed between rats and cats, highlighting metabolic adaptations.